Octapeptide 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octapeptide-2 is a synthetic peptide derived from human thymosin beta-4. It is known for its stability and skin permeation properties, making it a popular ingredient in cosmetic products aimed at promoting hair growth. Octapeptide-2 functions by activating the stem cells of hair follicles, thereby increasing cell growth and migration .

Méthodes De Préparation

Octapeptide-2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide chain is elongated by coupling protected amino acids using reagents like HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and collidine in dimethylformamide (DMF). After the desired sequence is assembled, the peptide is cleaved from the resin and purified .

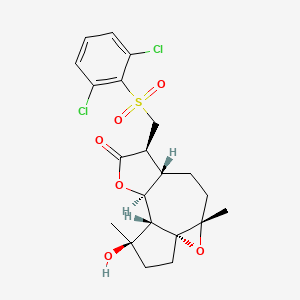

Analyse Des Réactions Chimiques

Octapeptide-2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Applications De Recherche Scientifique

Octapeptide-2 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is employed in research on cell growth and migration, particularly in the context of hair follicle stem cells. In medicine, Octapeptide-2 is investigated for its potential in promoting hair growth and wound healing. Industrially, it is used in the formulation of high-end hair growth-stimulating shampoos, masks, and serums .

Mécanisme D'action

Octapeptide-2 exerts its effects by activating the stem cells of hair follicles. It promotes cell growth and migration by stimulating the synthesis of collagen, elastin, and fibronectin by fibroblasts. The peptide also inhibits protease production, which helps restore hair growth. The molecular targets involved include various growth factors and signaling pathways that regulate cell proliferation and differentiation .

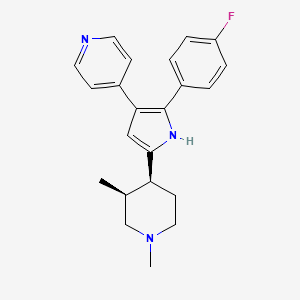

Comparaison Avec Des Composés Similaires

Octapeptide-2 is often compared with other hair growth-promoting peptides such as acetyl hexapeptide-3 and acetyl octapeptide-3. While acetyl hexapeptide-3 is known for its anti-wrinkle properties, acetyl octapeptide-3 is more effective in improving facial wrinkles. Octapeptide-2, on the other hand, is specifically designed to promote hair growth by enhancing the activity of hair follicle stem cells. Its stability and prolonged action make it unique among similar compounds .

Propriétés

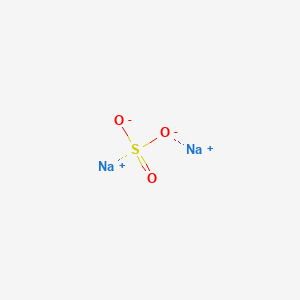

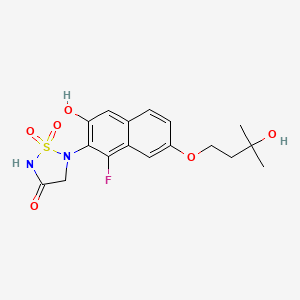

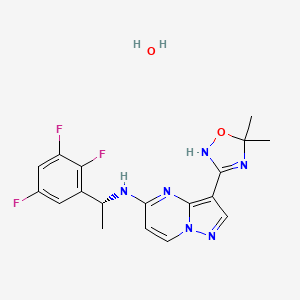

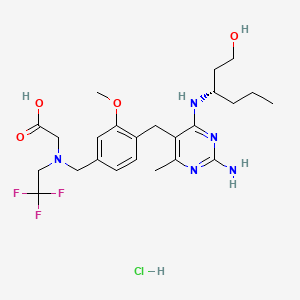

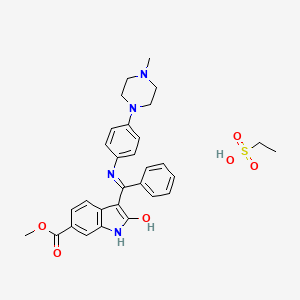

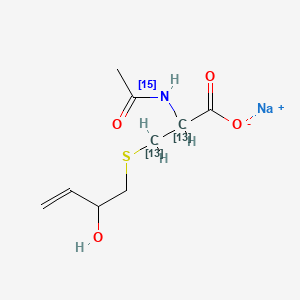

Formule moléculaire |

C38H60N10O16S |

|---|---|

Poids moléculaire |

945.0 g/mol |

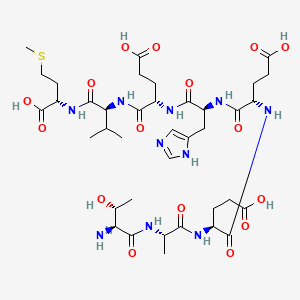

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H60N10O16S/c1-17(2)30(37(62)46-24(38(63)64)12-13-65-5)48-34(59)23(8-11-28(54)55)45-35(60)25(14-20-15-40-16-41-20)47-33(58)22(7-10-27(52)53)44-32(57)21(6-9-26(50)51)43-31(56)18(3)42-36(61)29(39)19(4)49/h15-19,21-25,29-30,49H,6-14,39H2,1-5H3,(H,40,41)(H,42,61)(H,43,56)(H,44,57)(H,45,60)(H,46,62)(H,47,58)(H,48,59)(H,50,51)(H,52,53)(H,54,55)(H,63,64)/t18-,19+,21-,22-,23-,24-,25-,29-,30-/m0/s1 |

Clé InChI |

IZUXSDLDQJZDFW-BNJNSGOPSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N)O |

SMILES canonique |

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)

![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)